molecular formula C14H21ClN2O2 B1382229 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea CAS No. 1803610-30-1

1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea

Cat. No.: B1382229
CAS No.: 1803610-30-1
M. Wt: 284.78 g/mol
InChI Key: CNARJEGMJJOOCR-UHFFFAOYSA-N
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Description

“1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea” is a chemical compound with the CAS Number: 1803610-30-1 . It has a molecular weight of 284.79 . This compound is used in scientific research and has diverse applications, including drug development and agricultural studies.


Molecular Structure Analysis

The molecular formula of this compound is C14H21ClN2O2 . The InChI Code is 1S/C14H21ClN2O2/c1-14(2,17-13(18)16-9-8-15)11-19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,16,17,18) .

Scientific Research Applications

Anticancer Potential

1-Aryl-3-(2-chloroethyl) ureas, a category that includes compounds similar to 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea, have been synthesized and evaluated for their anticancer potential. These compounds were found to exhibit cytotoxic effects on human adenocarcinoma cells in vitro, indicating their potential as anticancer agents. Specifically, certain derivatives were as cytotoxic as established anticancer drugs like chlorambucil (Gaudreault et al., 1988).

Enzyme Inhibition

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which can be related to the chemical structure , were synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to test the compatibility of different spacers with high inhibitory activities, revealing the potential of urea derivatives in enzyme inhibition (Vidaluc et al., 1995).

Drug Metabolism and Disposition

The disposition and metabolism of 1-Aryl-3-(2-chloroethyl)ureas were studied in mice, shedding light on how similar compounds like this compound might behave in biological systems. This research provides insight into the pharmacokinetics of such compounds, which is crucial for understanding their efficacy and safety (Maurizis et al., 1998).

Synthesis and Evaluation for Anticancer Activity

New 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for antiproliferative activity against various cancer cell lines. This research demonstrates the ongoing exploration and development of urea derivatives, including those similar to this compound, as potential anticancer agents (Feng et al., 2020).

Antimicrobial Activity

Some urea derivatives, including those similar in structure to the compound , have shown promising results in antimicrobial activity studies. This suggests a potential application of these compounds in combating microbial infections (Haranath et al., 2007).

Properties

IUPAC Name

1-(2-chloroethyl)-3-(2-methyl-1-phenylmethoxypropan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,17-13(18)16-9-8-15)11-19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNARJEGMJJOOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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